rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Overview
Description
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is a chemical compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a precursor compound under controlled reaction conditions. For example, starting from a suitable amine and a ketone, the process may involve cyclization using acid or base catalysis to form the hexahydrocyclopenta[d][1,3]dioxole ring. The precise conditions such as temperature, solvent, and catalysts are optimized based on the desired yield and purity.
Industrial Production Methods: Industrial production often requires scaling up the reaction conditions while ensuring consistency and efficiency. Techniques such as continuous flow chemistry or batch processing may be employed. Catalysts used in industrial processes are typically robust and reusable to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine can undergo various chemical reactions such as oxidation, reduction, and substitution. The amine group in the compound is particularly reactive and can participate in forming new bonds with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions might involve reagents like alkyl halides under basic conditions.
Major Products: Depending on the reaction conditions and reagents used, the major products can range from oxidized forms of the compound to substituted derivatives. For instance, oxidation may yield N-oxides, while reduction may produce amines with lower oxidation states.
Scientific Research Applications
This compound is utilized in various scientific disciplines:
Chemistry: As an intermediate in organic synthesis.
Medicine: Investigated for its properties that might be beneficial in pharmacological applications.
Industry: Uses in materials science for producing specific polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The amine group is reactive and can form hydrogen bonds or covalent bonds with biological molecules, affecting pathways in biochemical processes.
Comparison with Similar Compounds
(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine.
rac-(3aS,5R,6aR)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine.
Uniqueness: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is unique due to its specific stereochemistry and the presence of the dioxole ring system. This confers distinct reactivity and biological activity compared to similar compounds which might differ in their stereochemistry or ring structure.
This detailed exploration showcases the versatility and potential of this compound across multiple scientific and industrial fields.
Properties
IUPAC Name |
(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)10-6-3-5(9)4-7(6)11-8/h5-7H,3-4,9H2,1-2H3/t5?,6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYZKOMMNAQXBT-DGUCWDHESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC(CC2O1)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CC(C[C@@H]2O1)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167298-48-8 | |
Record name | rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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